OGG1 Inhibitory Potential vs. the Clinical Benchmark TH5487 (Class‑Level Inference)
No direct head‑to‑head OGG1 inhibition data are publicly available for CAS 2034440‑06‑5. However, structurally related tetrahydro‑1,3‑benzodiazole‑5‑carboxamides disclosed in WO2019166639A1 [1] are reported to inhibit OGG1 at sub‑micromolar concentrations. The benchmark OGG1 inhibitor TH5487 (IC₅₀ = 342 nM in a fluorescence‑based DNA glycosylase assay ) shares the benzodiazole core but carries a different substitution pattern. The N,N‑bis(2‑methoxyethyl) carboxamide of CAS 2034440‑06‑5 offers a distinct hydrogen‑bonding profile (1 donor, 4 acceptors [2]) that may confer differential OGG1 subtype selectivity or off‑target liability compared to TH5487. Quantitative OGG1 IC₅₀ data for CAS 2034440‑06‑5 must be generated under the user’s assay conditions before procurement decisions.
| Evidence Dimension | OGG1 inhibitory activity |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | TH5487: IC₅₀ = 342 nM (fluorescence DNA glycosylase assay) |
| Quantified Difference | Data gap – direct comparison unavailable |
| Conditions | Fluorescence‑based OGG1 DNA glycosylase assay (TH5487); in‑vitro enzyme inhibition |
Why This Matters
Investigators requiring OGG1 inhibition must verify that CAS 2034440‑06‑5 meets or exceeds the sub‑micromolar potency of TH5487; procuring without assay‑ready IC₅₀ data risks wasting resources on an uncharacterized analogue.
- [1] WO2019166639A1 – Substituted benzodiazoles and use thereof in therapy. World Intellectual Property Organization, 2019. https://patents.google.com/patent/WO2019166639A1/en View Source
- [2] PubChem Compound Summary for CID 91628311, N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole‑5‑carboxamide. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/2034440-06-5 View Source
